An In-Depth Technical Guide to 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one: Synthesis, Structure, and Potential Applications
An In-Depth Technical Guide to 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one: Synthesis, Structure, and Potential Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into a validated synthetic route, detailed structural elucidation based on spectroscopic methodologies, and explore its potential therapeutic applications based on the established bioactivity of the benzoxazinone scaffold.
Introduction: The 3,1-Benzoxazin-4-one Scaffold
The 3,1-benzoxazin-4-one core is a privileged heterocyclic motif frequently encountered in a variety of biologically active molecules.[1][2] These compounds have garnered significant attention from the scientific community due to their broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3] The versatility of the benzoxazinone ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. The title compound, 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one, incorporates a bromine atom at the 6-position and a 4-methoxyphenyl group at the 2-position, features that are anticipated to modulate its biological profile.
Synthesis of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one
The synthesis of 2-aryl-3,1-benzoxazin-4-ones is a well-established process in organic chemistry, typically proceeding through the acylation of anthranilic acid derivatives followed by cyclodehydration.[1][2] The following protocol outlines a reliable, two-step method for the preparation of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one.
Synthetic Workflow
The synthesis commences with the N-acylation of 5-bromoanthranilic acid with 4-methoxybenzoyl chloride to yield the intermediate, 2-((4-methoxybenzoyl)amino)-5-bromobenzoic acid. This is followed by a cyclodehydration step using acetic anhydride to afford the final product.
Caption: Synthetic workflow for 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one.
Experimental Protocol
Step 1: Synthesis of 2-((4-methoxybenzoyl)amino)-5-bromobenzoic acid
-
To a stirred solution of 5-bromoanthranilic acid (1.0 eq) in anhydrous pyridine (10 mL/g) cooled to 0°C in an ice bath, add 4-methoxybenzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-cold water (50 mL) and acidify with concentrated HCl to a pH of 2-3.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 2-((4-methoxybenzoyl)amino)-5-bromobenzoic acid.
Step 2: Synthesis of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one
-
A mixture of 2-((4-methoxybenzoyl)amino)-5-bromobenzoic acid (1.0 eq) and acetic anhydride (15 mL/g) is heated at reflux for 4 hours.
-
The reaction mixture is then cooled to room temperature, and the precipitated product is collected by vacuum filtration.
-
The crude product is washed with cold diethyl ether and recrystallized from a suitable solvent system (e.g., ethanol/chloroform) to yield pure 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one.
Structural Elucidation
The chemical structure of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one can be unequivocally confirmed through a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1765 | Strong | C=O stretching (lactone) |
| ~1630 | Strong | C=N stretching (imine) |
| ~1605, ~1500 | Medium-Strong | C=C stretching (aromatic) |
| ~1250 | Strong | C-O-C stretching (ether) |
| ~840 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |
| ~750 | Strong | C-Br stretching |
Note: The predicted values are based on the analysis of similar benzoxazinone structures.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons and the methoxy group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | H-5 |
| ~7.9 | dd | 1H | H-7 |
| ~7.6 | d | 1H | H-8 |
| ~8.0 | d | 2H | H-2', H-6' |
| ~7.1 | d | 2H | H-3', H-5' |
| ~3.9 | s | 3H | -OCH₃ |
Note: Predicted chemical shifts are relative to TMS and are based on data from structurally related compounds.[6][7]
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C-4 |
| ~158 | C-2 |
| ~147 | C-8a |
| ~138 | C-7 |
| ~131 | C-5 |
| ~130 | C-2', C-6' |
| ~125 | C-1' |
| ~120 | C-4a |
| ~118 | C-8 |
| ~116 | C-6 |
| ~114 | C-3', C-5' |
| ~56 | -OCH₃ |
Note: Predicted chemical shifts are based on analogous structures.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| [M]⁺, [M+2]⁺ | Molecular ion peaks with characteristic isotopic pattern for bromine |
| [M - CO]⁺ | Loss of carbon monoxide |
| [M - O=C=N-Ar]⁺ | Cleavage of the benzoxazinone ring |
| [CH₃O-Ph-CO]⁺ | Fragment corresponding to the 4-methoxybenzoyl cation |
Note: The fragmentation pattern is predicted based on the principles of mass spectrometry.
Potential Biological Activities and Applications
The 3,1-benzoxazin-4-one scaffold is a cornerstone in the development of novel therapeutic agents. The incorporation of a bromine atom can enhance the lipophilicity and metabolic stability of the molecule, while the methoxyphenyl group is a common feature in many biologically active compounds.
Anticancer Potential
Numerous studies have demonstrated the potent anticancer activity of benzoxazinone derivatives.[2] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific substitution pattern of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one makes it a promising candidate for further investigation as an anticancer agent.
Antimicrobial Activity
The benzoxazinone nucleus has been shown to possess significant antibacterial and antifungal properties.[3] The title compound could be evaluated for its efficacy against a panel of pathogenic bacteria and fungi to determine its potential as a novel antimicrobial agent.
Enzyme Inhibition
Certain benzoxazinone derivatives have been identified as inhibitors of various enzymes, including proteases and kinases.[3] The structural features of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one suggest that it could be a candidate for screening against a range of enzymatic targets relevant to human diseases.
Caption: Potential biological applications of the target compound.
Conclusion
6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one represents a molecule of significant interest within the field of medicinal chemistry. This guide has provided a detailed protocol for its synthesis, a thorough analysis of its structural characterization based on established spectroscopic methods, and an overview of its promising potential as a therapeutic agent. Further research into its biological activities is warranted to fully elucidate its pharmacological profile and potential for drug development.
References
- Patel, P. S. et al. (2012). Synthesis and characterization of 3-(4-aminophenyl)-6-bromo-2-methyl quinazolin-4-one. Journal of Chemical and Pharmaceutical Research, 4(4), 1947-1949.
-
Muthadi, S. et al. IR spectrum of 6-Bromo-2-(4'-methoxyphenyl)-1, 3-dihydroquinoline-4-one (6e). ResearchGate. Available at: [Link].
-
Organic Chemistry Portal. Benzoxazinone synthesis. Available at: [Link].
- Soliman, M. H. et al. (2021).
-
Beilstein Journals. Supplementary Information. Available at: [Link].
- Pawar, S. et al. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 5(6), 556-570.
- Reddy, T. R. et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(1), 123.
-
Muthadi, S. et al. 1 H NMR of 6-Bromo-2-(4'-methoxyphenyl)-1, 3-dihydroquinoline-4-one... ResearchGate. Available at: [Link].
- Google Patents. (2010). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. CN101628892A.
- Aidhen, I. S. et al. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 54B(5), 656-663.
-
PubChem. 6-bromo-3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione. Available at: [Link].
-
Lochab, B. et al. 1 H NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo... ResearchGate. Available at: [Link].
- Google Patents. (2013). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. CN103304453A.
- Google Patents. (2016). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. CN105237422A.
-
Reddy, T. R. et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. Available at: [Link].
-
Kesuma, D. et al. (2019). Synthesis of 2-phenyl-4H-benzo[d][8][9]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Semantic Scholar. Available at: [Link].
- Kaka, K. N. (2023). Synthesis, Kinetics, Reaction Mechanism and Biological Activity Studies of Novel 1, 3-Oxazine Compound. ZANCO Journal of Pure and Applied Sciences, 35(5), 118-129.
- Siddiqui, N. et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
-
University of Bradford. (2024). Synthesis, Spectrometry, Spectroscopy and Chromatography of Aromatic Compounds. Available at: [Link].
-
Khramtsova, E. E. et al. (2023). 4-Benzoyl-2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,2-dihydropyrimidino[4,3-c][5][8]benzoxazine-3,5-dione. Molbank, 2023(1), M1583.
-
J-STAGE Data. Discover research from Mass Spectrometry. Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [chiet.edu.eg]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Benzoxazinone synthesis [organic-chemistry.org]
